molecular formula C13H14N4S B370447 3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 945369-42-6

3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B370447
CAS RN: 945369-42-6
M. Wt: 258.34g/mol
InChI Key: AQLSZLBZDUCUAE-UHFFFAOYSA-N
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Description

The compound “3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a heterocyclic compound. It belongs to the class of 1,2,4-triazoles, which are known for their wide range of biological activities . The 1,2,4-triazole ring is a five-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibit a wide variety of biological activity .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of 4-amino-5-(4-((4-X-phenyl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol with aryl isothiocyanates or with various aromatic acids . Another method involves the reaction of hydrazine hydrate with 5-phenyl-1,3,4-oxadiazol-2-ylamine, which yields a series of compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring fused with a 1,3,4-thiadiazole ring . This hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Safety And Hazards

While these compounds have a significant inhibitory effect on HL-60 cell proliferation, they are highly cytotoxic to normal human cells .

Future Directions

The future directions in the research of this compound could involve further exploration of its antimicrobial properties . In addition, the design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases could be another promising direction .

properties

IUPAC Name

3-methyl-6-(4-propan-2-ylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-8(2)10-4-6-11(7-5-10)12-16-17-9(3)14-15-13(17)18-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLSZLBZDUCUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-[4-(propan-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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